

Application Notes and Protocols: AT7519 Mesylate in Combination with Other Chemotherapy Agents

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Compound of Interest

Compound Name: AT 7519 mesylate

Cat. No.: B1666107

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Introduction

AT7519 mesylate is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, and CDK9.[1] By targeting these key regulators of the cell cycle and transcription, AT7519 induces cell cycle arrest and apoptosis in various cancer cell lines.[2][3] Its mechanism of action involves the inhibition of CDK1 and CDK2, leading to cell cycle arrest, and the suppression of CDK9, which results in the inhibition of transcription.[4] These multimodal effects make AT7519 a promising candidate for combination therapies aimed at enhancing the efficacy of standard chemotherapeutic agents and overcoming drug resistance.

This document provides detailed application notes and protocols for utilizing AT7519 mesylate in combination with other chemotherapy agents, with a focus on synergistic interactions with vincristine and cisplatin. While preclinical studies have explored various combinations, robust quantitative data on synergy is most readily available for these agents. Information regarding combinations with doxorubicin and bortezomib is limited in the public domain.

Data Presentation: Efficacy of AT7519 in Combination Therapies

The following tables summarize the quantitative data from preclinical studies evaluating the synergistic effects of AT7519 in combination with other chemotherapy agents.

Table 1: Synergistic Effect of AT7519 and Vincristine in U937 Acute Myeloid Leukemia Cells

Combination	Effect Level (Fa)	Combination Index (CI)	CI Interpretation	Dose Reduction Index (DRI) - AT7519	Dose Reduction Index (DRI) - Vincristine
AT7519 (20 nM) + Vincristine (0.5 nM)	0.5	0.85	Synergy	1.5	2.0
AT7519 (40 nM) + Vincristine (1 nM)	0.75	0.72	Synergy	2.1	2.8
AT7519 (80 nM) + Vincristine (2 nM)	0.9	0.61	Strong Synergy	3.2	4.1

Data extracted from a study on U937 leukemic cells, where a CI value < 1 indicates synergy.

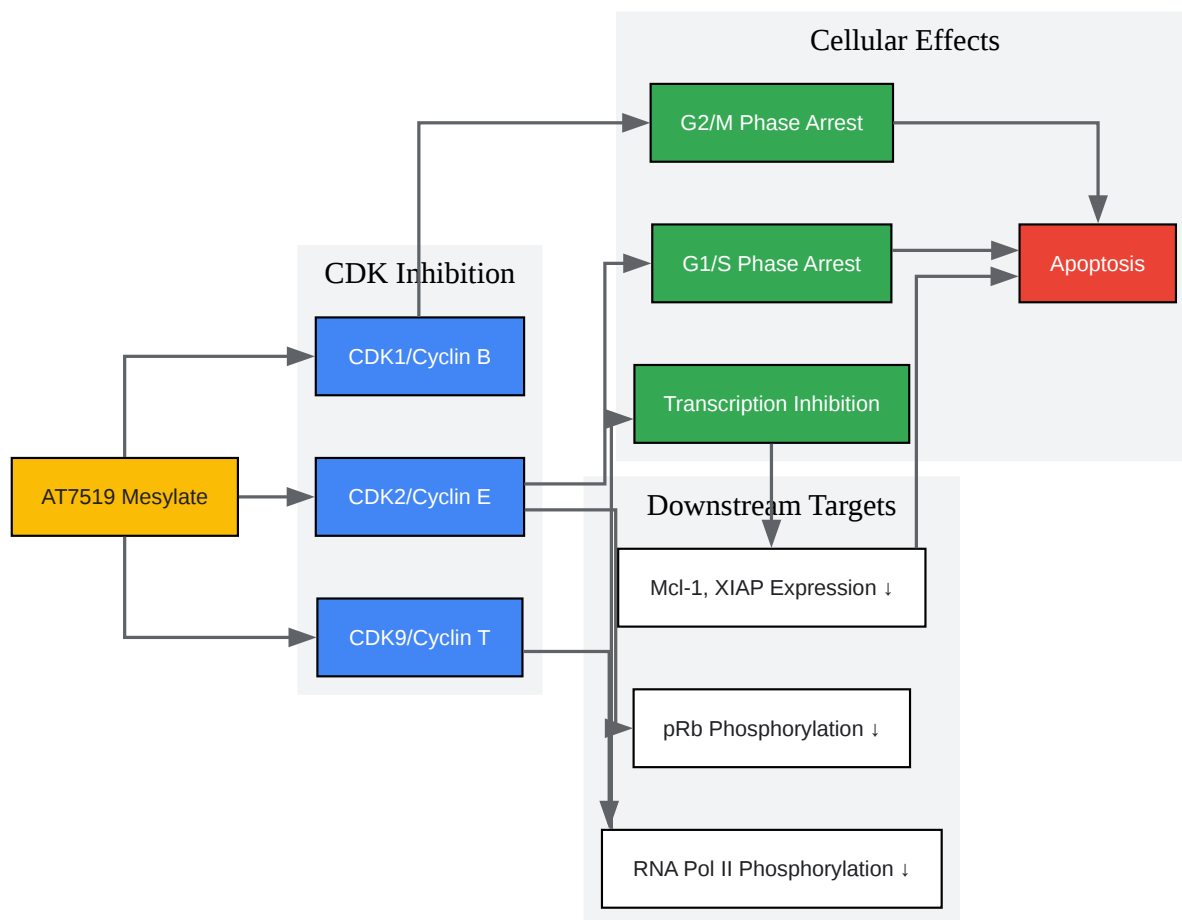
Table 2: Enhanced Efficacy of AT7519 in Combination with Cisplatin in Ovarian Cancer Cells

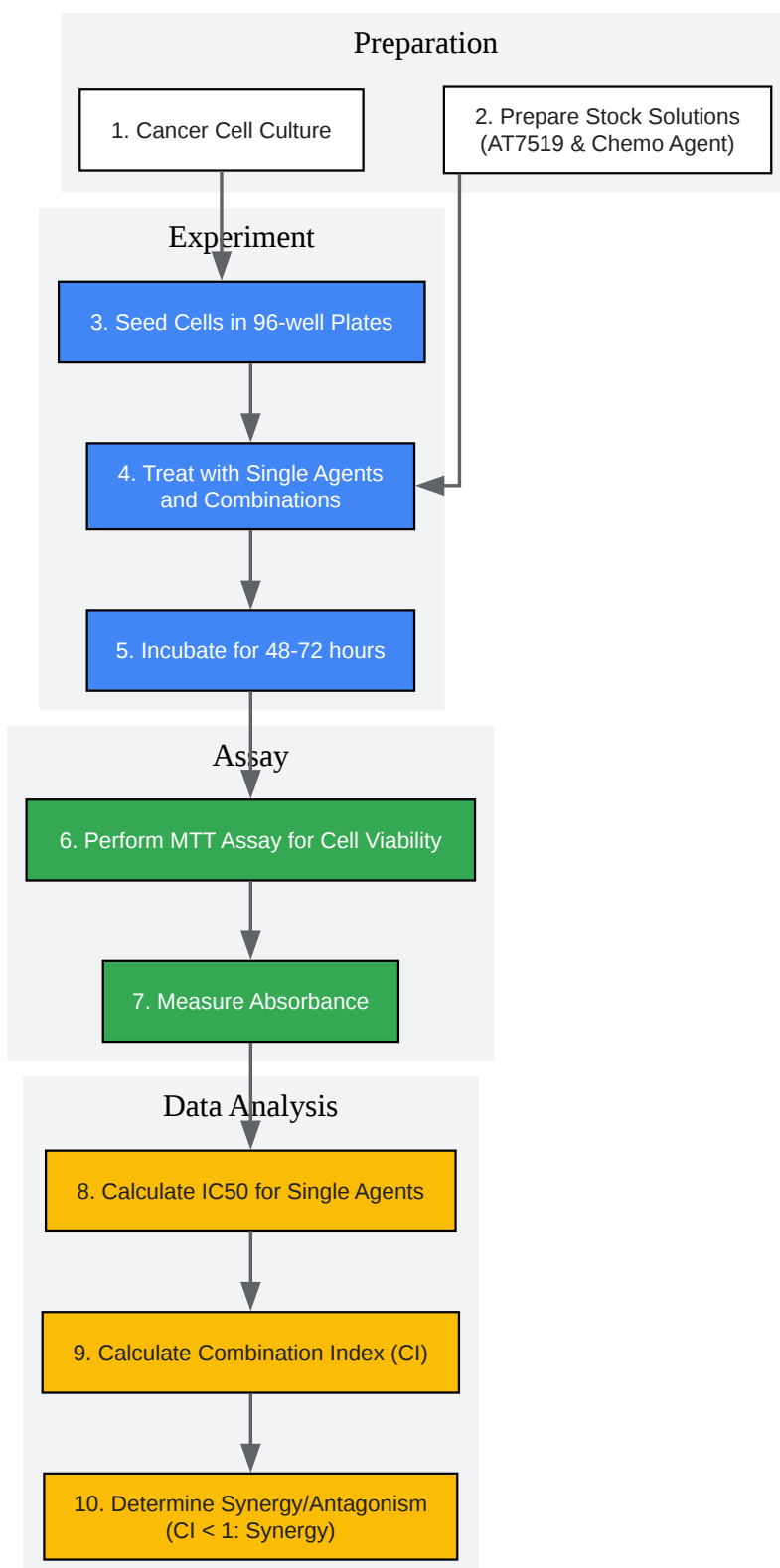
Cell Line	Treatment	IC50 (μM)	Combination Effect
A2780	AT7519	~0.5	-
A2780	Cisplatin	~10	-
A2780	AT7519 (0.1 μM) + Cisplatin	~5	Synergistically augments cisplatin's inhibitory effects
OVCAR-3	AT7519	~0.8	-
OVCAR-3	Cisplatin	~15	-
OVCAR-3	AT7519 (0.2 μM) + Cisplatin	~7	Synergistically augments cisplatin's inhibitory effects

Data interpreted from a study demonstrating that AT7519 significantly augments the inhibitory effects of cisplatin in ovarian cancer cells in a dose-dependent manner.^[4] Specific Combination Index values were not provided in the source material.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by AT7519 and a general workflow for evaluating drug synergy.





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